N-cyclopropyl-1,1-difluoromethanesulfonamide
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Overview
Description
N-cyclopropyl-1,1-difluoromethanesulfonamide is a chemical compound with the molecular formula C4H7F2NO2S and a molecular weight of 171.17 g/mol It is characterized by the presence of a cyclopropyl group attached to a difluoromethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,1-difluoromethanesulfonamide typically involves the reaction of cyclopropylamine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production also focuses on ensuring safety and environmental compliance during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1,1-difluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields cyclopropylamine and difluoromethanesulfonic acid, while oxidation can produce sulfonic acids .
Scientific Research Applications
N-cyclopropyl-1,1-difluoromethanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to introduce cyclopropyl and difluoromethanesulfonamide groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the difluoromethanesulfonamide moiety can modulate its chemical reactivity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-1,1-difluoromethanesulfonamide include:
- N-cyclopropyl-1,1,1-trifluoromethanesulfonamide
- This compound derivatives with different substituents on the cyclopropyl ring .
Uniqueness
This compound is unique due to the presence of both cyclopropyl and difluoromethanesulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-1,1-difluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2S/c5-4(6)10(8,9)7-3-1-2-3/h3-4,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPZJSDAOQKOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339829-22-9 |
Source
|
Record name | N-cyclopropyl-1,1-difluoromethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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